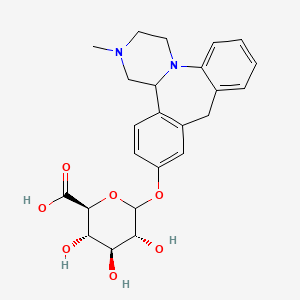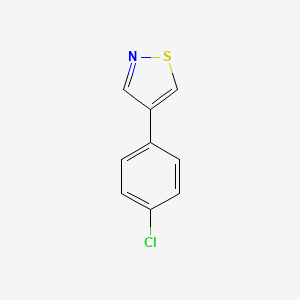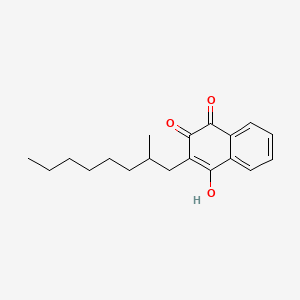
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a hydroxy group and a methyloctyl side chain attached to the naphthoquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 2-methyloctyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and methyloctyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as oxidoreductases and transferases, affecting their activity.
Pathways Involved: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,4-naphthoquinone: Lacks the methyloctyl side chain, leading to different biological activities.
3-Methyl-2-hydroxy-1,4-naphthoquinone: Similar structure but with a methyl group instead of a methyloctyl group.
Uniqueness: 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities compared to other naphthoquinones.
Eigenschaften
CAS-Nummer |
3568-91-0 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-methyloctyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H24O3/c1-3-4-5-6-9-13(2)12-16-17(20)14-10-7-8-11-15(14)18(21)19(16)22/h7-8,10-11,13,20H,3-6,9,12H2,1-2H3 |
InChI-Schlüssel |
OCFLQPHYDHBHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


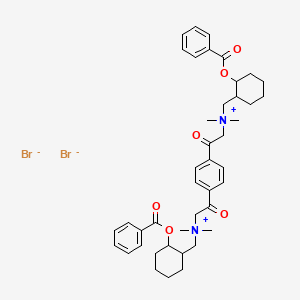
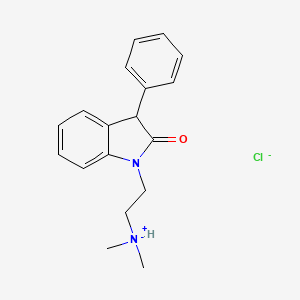

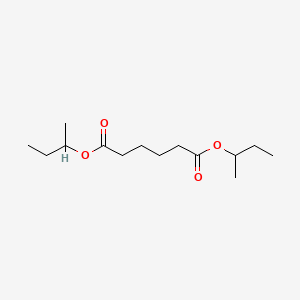

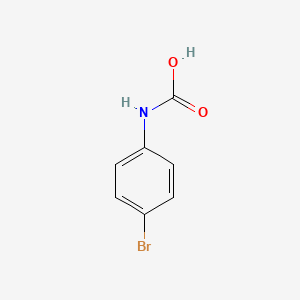
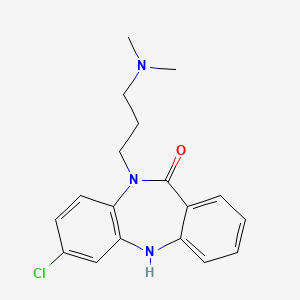
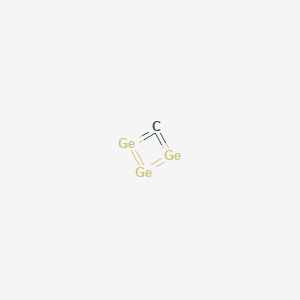
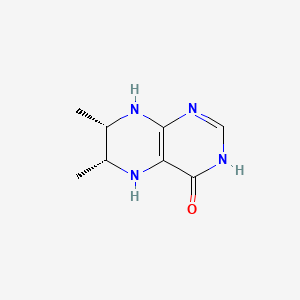
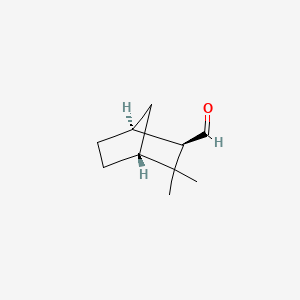
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
